molecular formula C17H12Cl2N2OS2 B2696519 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide CAS No. 338957-53-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide

Cat. No. B2696519
CAS RN: 338957-53-2
M. Wt: 395.32
InChI Key: UYZVOVDRZJEYRG-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains chlorophenyl groups and a sulfanyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from a chlorobenzoic acid. The acid is esterified, hydrazinated, and cyclized to form a thiazole ring. The thiazole is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final compound .


Molecular Structure Analysis

The compound contains a thiazole ring, which is planar and aromatic. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains chlorophenyl groups and a sulfanyl group .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Antibacterial Activity

    Synthesized derivatives of similar compounds have shown significant antibacterial properties. For instance, certain compounds were identified as good inhibitors of gram-negative bacterial strains, highlighting their potential in addressing bacterial infections (Nafeesa et al., 2017). Additionally, other derivatives have exhibited excellent to moderate antibacterial activity relative to known antibiotics like ciprofloxacin (Aziz-Ur-Rehman et al., 2020).

  • Antimicrobial Activity

    Some novel sulfonamide derivatives, which could be structurally related, have demonstrated promising antimicrobial properties. This indicates the potential utility of such compounds in developing new antimicrobial agents (Ghorab et al., 2015).

Antiviral Properties

  • Antiviral Activity: Research on similar derivatives has revealed certain anti-tobacco mosaic virus activity, suggesting potential applications in antiviral therapies (Chen et al., 2010).

Pharmacological Evaluation

  • Enzyme Inhibition

    These compounds have been found to be moderate inhibitors of certain enzymes like lipoxygenase and α-chymotrypsin, which could have implications in the treatment of various health conditions (Siddiqui et al., 2014).

  • Potential in Cardiovascular Diseases

    Some derivatives have shown promising thrombolytic activity, which could be beneficial in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

  • Cytotoxic Activity

    Research on similar sulfonamide derivatives has also indicated their potential cytotoxic activity against cancer cell lines, suggesting possible applications in cancer therapy (Ghorab et al., 2015).

properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-6-4-11(5-7-12)15-9-24-17(20-15)21-16(22)10-23-14-3-1-2-13(19)8-14/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZVOVDRZJEYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide

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